molecular formula C7H8BrN B1273131 5-Bromo-2-methylaniline CAS No. 39478-78-9

5-Bromo-2-methylaniline

Cat. No. B1273131
CAS RN: 39478-78-9
M. Wt: 186.05 g/mol
InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylaniline is a compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to an aniline structure, which is an aromatic ring with an amino group. This structure is a key intermediate in the synthesis of more complex molecules and can undergo various chemical reactions due to the presence of reactive sites on the molecule .

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-methylaniline has been explored in several studies. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to proceed with regioselectivity, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Another study describes an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a potent dopamine and serotonin receptor antagonist . Additionally, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester from p-bromoaniline has been reported, showcasing the versatility of bromoaniline derivatives in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-2-methylaniline has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole has been elucidated, revealing the presence of strong intermolecular hydrogen bonds and weak Br...Br contacts that contribute to the supramolecular architecture . Similarly, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been investigated, with a focus on the hydrogen bonding interactions within the crystal .

Chemical Reactions Analysis

The reactivity of 5-bromo-2-methylaniline derivatives has been studied through various chemical reactions. The regioselective displacement reaction with ammonia and secondary amines has been demonstrated . Moreover, the reactivity of the molecule has been further explored through density functional theory (DFT) computations, molecular dynamics (MD) simulations, and docking studies, which help in understanding the potential reactive sites and biological activity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methylaniline derivatives have been characterized using spectroscopic and computational methods. Vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis have been performed to understand the molecular properties of these compounds . For instance, the study of 2-amino-5-bromo-benzoic acid methyl ester provided insights into the formation of hydrogen bonds, charge transfer within the molecule, and its nonlinear optical activity . Similarly, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were investigated to understand its molecular dynamics and electronic properties .

Scientific Research Applications

Synthesis of Brominated Compounds

A study by Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs using Suzuki cross-coupling reactions. These compounds were synthesized in considerable yields with various functional moieties, demonstrating the versatility of 5-bromo-2-methylaniline in creating brominated compounds with potential applications in materials science and chemistry (Rizwan et al., 2021).

Application in Organic Synthesis

Xue Xu (2006) reported the synthesis of 4-bromo-2-chlorotoluene, starting from 4-bromo-2-nitrotoluene and involving the reduction to 5-bromo-2-methylaniline. This process demonstrates the use of 5-bromo-2-methylaniline as an intermediate in the synthesis of other organically significant compounds (Xue Xu, 2006).

Role in Bromination Reactions

Anderson and Lee (1965) studied the bromination of methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde, identifying various brominated derivatives. Their findings indicate the potential of 5-bromo-2-methylaniline in facilitating bromination reactions in organic chemistry (Anderson & Lee, 1965).

Understanding Molecular Reactivity

The study of the reactivity and structural characteristics of 5-bromo-2-methylaniline derivatives, as performed by Rizwan et al. (2021), provides valuable insights into their molecular properties. This information is crucial for applications in molecular design and materials science (Rizwan et al., 2021).

Application in Corrosion Inhibition

A 2015 study by Assad et al. explored the use of a synthesized compound involving 5-bromo-2-methylaniline as a corrosion inhibitor for zinc metal. Their findings highlight its potential in industrial applications to prevent metal corrosion (Assad et al., 2015).

Chemical Education and Research Training

Lu et al. (2021) designed a comprehensive chemical experiment involving the synthesis and characterization of 5-bromo-1-methylgramine derivatives, showcasing the educational value of 5-bromo-2-methylaniline in teaching synthesis techniques in chemistry (Lu et al., 2021).

Safety And Hazards

5-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-bromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQNKKRGJJRMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192616
Record name 5-Bromo-o-toluidine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylaniline

CAS RN

39478-78-9
Record name 5-Bromo-2-methylbenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-o-toluidine
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Record name 5-Bromo-o-toluidine
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Record name 5-bromo-o-toluidine
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Synthesis routes and methods I

Procedure details

A slurry of 5-bromo-2-methylnitrobenzene (3.00 g), iron powder (3.11 g), and ammonium chloride (2.97 g), in 3:1 ethanol : water (50 ml) was heated at reflux temperature for 1 hour. The mixture was poured into 10% aqueous sodium hydroxide and filtered through Celite®. The filtrate was then extracted with ethyl acetate, the extracts washed with brine, dried over magnesium sulfate, filtered and evaporated to afford the subtitle compound as an oil (2.64 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-nitrotoluene (2.04 g, 9.44 mmol) (Aldrich Chemical Company) in ethanol (25 mL) was added hydrazine hydrate (1.14 mL, 23.60 mmol) drop-wise. After being stirred for 5 min, a suspension of Raney nickel (˜100 mg) in ethanol (5 mL) was added slowly and carefully. Gas evolution was observed. After gas evolution subsided, the reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to ambient temperature and filtered. The filtrate was concentrated on a rotary evaporator, diluted with water (25 mL) and extracted with chloroform (3×100 mL). The combined chloroform extracts were dried over sodium sulfate, filtered and concentrated to produce 1.57 g (89.4%) of a colorless oil.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
89.4%

Synthesis routes and methods III

Procedure details

The mixture of Fe powder (9.31 g, 167 mmol) and NH4Cl (2.48 g, 46.3 mmol) in water (50 mL) was refluxed for 30 minutes. To this hot mixture was added 4-bromo-2-nitrotoluene (10 g, 46.3 mmol) slowly and then the reaction mixture was refluxed for 48 hours. The mixture was cooled to room temperature and extracted with EtOAc (3×100 mL). The organic solution was washed with H2O (3×200 mL) and brine (200 mL), dried (Na2SO4), and concentrated. The residue was purified by flash chromatography (silica, 15% EtOAc in hexanes) to give 7.9 g (92%) of title compound as a pale yellow oil. 1H nuclear magnetic resonance (NMR) (CDCl3): 300 MHz δ 6.88 (m, 1H), 6.81 (m, 2H), 3.63 (bs, 2H), 2.09 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.31 g
Type
catalyst
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

4-Bromo-2-nitrotoluene (13.5 g, 62.5 mmol) and granulated tin (11.25 g, 95 mmol) were placed in a round bottomed flask to which concentrated hydrochloric acid (25 ml) was added in small (ca 5 ml) aliquots. A gentle reaction was evident during this addition period. When all the acid had been added the reaction mixture was heated and stirred at about 100° C. for 4 h. The solution was allowed to cool and a solution of sodium hydroxide (18.75 g) in water (32 ml) was added. The solution was heated at 100° C. for 1 h. After cooling, water (200 ml) was added and the solution was filtered. The aqueous filtrate was extracted with diethyl ether (200 ml). The filtered salts were also extracted with diethyl ether (200 ml). The combined organic layers were dried, filtered and evaporated to leave an oil. This was purified by distillation (112° C. at 4 mm Hg) to leave the title compound (6.76 g, 58%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylaniline
Reactant of Route 2
5-Bromo-2-methylaniline
Reactant of Route 3
5-Bromo-2-methylaniline
Reactant of Route 4
5-Bromo-2-methylaniline
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
45
Citations
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
C Wang, X Bai, R Wang, X Zheng, X Ma… - … Process Research & …, 2019 - ACS Publications
A new method for imatinib synthesis is described by using the C–N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-…
Number of citations: 16 pubs.acs.org
WE Truce, MF Amos - Journal of the American Chemical Society, 1951 - ACS Publications
… Forty-three grams (0.16 mole) of 5-bromo-2-methylbenzenesulfonyl chloride, prepared from 5-bromo-2-methylthiophenol (from 5-bromo2- methylaniline by thexanthogenate method21) …
Number of citations: 84 pubs.acs.org
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… of m-bromotoluene provided 3-bromo-5methylaniline (14%) accompanied by smaller quantities of chlorotoluidines, /n-toluidine, 2-bromo-5-methylaniline, and 5-bromo-2-methylaniline. …
Number of citations: 13 pubs.acs.org
PY Yeung, CP Tsang, FY Kwong - Tetrahedron letters, 2011 - Elsevier
… It should be noted that no competitive amination of 3-bromoaniline and 5-bromo-2-methylaniline was observed from GC analysis (entries 6 and 8). Thus this catalytic system is attractive …
Number of citations: 67 www.sciencedirect.com
J Andersen, U Madsen, F Bjoerkling, X Liang - Synlett, 2005 - thieme-connect.com
… We chose 5-bromo-2-methylaniline and sodium azide as a prototype reaction to discover … A set of five ligands was examined for the azidonation of 5-bromo-2-methylaniline (Scheme [1] )…
Number of citations: 170 www.thieme-connect.com
K Shinzawa, D Kageta, RJ Nash, GWJ Fleet, T Imahori… - Tetrahedron, 2021 - Elsevier
… (130 mL) was stirred with a solution of 5-bromo-2-methylaniline 18 (2.0 g, 10.75 mmol) in … 5-Bromo-2-methylaniline 18 (2.2 g, 11.1 mmol) was added to the solution of the crude 19 in …
Number of citations: 4 www.sciencedirect.com
H Ohno, M Iuchi, N Kojima, T Yoshimitsu… - … A European Journal, 2012 - Wiley Online Library
… )-4-methylbenzenesulfonamide (4 b): Pyridine (2.36 mL, 29.2 mmol) and TsCl (1.33 g, 7.00 mmol) were successively added at 0 C to a stirred solution of 5-bromo-2-methylaniline 4 a (…
ZT Du, S Zheng, G Chen, D Lv - Molecules, 2011 - mdpi.com
… A mixture of 5-bromo-2-methylaniline (8 g, 42.9 mmol) and sulfuric acid (48 mL) in water (600 mL) was heated to 120 C for 3 h and then the reaction mixture was cooled with ice bath. …
Number of citations: 16 www.mdpi.com
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
… Filtration and removal of the solvent in vacuo provided the 5-bromo-2-methylaniline as a light … Step 2: To the solution of 5-bromo-2-methylaniline in 200 mL of CH 2 Cl 2 was added …

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